4-[1-(3-Phenylpropyl)piperidin-4-YL]phenol
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Overview
Description
4-[1-(3-Phenylpropyl)piperidin-4-YL]phenol is a chemical compound that belongs to the class of phenylpiperidines. It is characterized by a piperidine ring substituted with a phenylpropyl group and a phenol group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(3-Phenylpropyl)piperidin-4-YL]phenol typically involves the reaction of piperidine derivatives with phenylpropyl halides under basic conditions. One common method includes the use of a Grignard reagent, where phenylmagnesium bromide reacts with a piperidine derivative to form the desired product . The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by their coupling under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[1-(3-Phenylpropyl)piperidin-4-YL]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under the influence of oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form corresponding alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Nitro and halogenated derivatives.
Scientific Research Applications
4-[1-(3-Phenylpropyl)piperidin-4-YL]phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-[1-(3-Phenylpropyl)piperidin-4-YL]phenol involves its interaction with specific molecular targets, such as receptors and enzymes. The phenylpiperidine structure allows it to bind to certain receptors in the central nervous system, potentially modulating neurotransmitter release and signal transduction pathways . This interaction can lead to various physiological effects, including analgesia and anti-inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
Fentanyl: A potent synthetic opioid with a similar phenylpiperidine structure.
Meperidine: Another opioid analgesic with a piperidine ring.
Piperine: An alkaloid found in black pepper with a piperidine moiety.
Uniqueness
4-[1-(3-Phenylpropyl)piperidin-4-YL]phenol is unique due to its specific substitution pattern, which imparts distinct chemical and pharmacological properties. Unlike fentanyl and meperidine, it may exhibit different binding affinities and selectivity towards various receptors, leading to unique therapeutic potentials .
Properties
CAS No. |
756805-80-8 |
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Molecular Formula |
C20H25NO |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
4-[1-(3-phenylpropyl)piperidin-4-yl]phenol |
InChI |
InChI=1S/C20H25NO/c22-20-10-8-18(9-11-20)19-12-15-21(16-13-19)14-4-7-17-5-2-1-3-6-17/h1-3,5-6,8-11,19,22H,4,7,12-16H2 |
InChI Key |
LHUQZVPQRBIPRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=CC=C(C=C2)O)CCCC3=CC=CC=C3 |
Origin of Product |
United States |
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